molecular formula C16H10F4N2OS B2940364 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 497083-39-3

4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Cat. No.: B2940364
CAS No.: 497083-39-3
M. Wt: 354.32
InChI Key: DRARSYGNVZIENS-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is a chemical compound characterized by its unique structure, which includes a thiazole ring substituted with fluorophenyl and trifluoromethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide precursor and a halogenating agent.

  • Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

  • Introduction of Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl or trifluoromethoxyphenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromium(VI) oxide (CrO₃)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Palladium catalysts, various nucleophiles

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced derivatives, often resulting in the removal of functional groups.

  • Substitution Products: Substituted derivatives with different nucleophiles replacing the original groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of advanced materials and polymers with enhanced properties.

Mechanism of Action

The mechanism by which 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target system.

Comparison with Similar Compounds

  • 4-(4-Fluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine

  • 4-(4-Fluorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine

  • 4-(4-Fluorophenyl)-N-(4-hydroxyphenyl)-1,3-thiazol-2-amine

Uniqueness: The presence of the trifluoromethoxy group in 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine provides unique chemical and physical properties compared to its analogs. This group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4N2OS/c17-11-3-1-10(2-4-11)14-9-24-15(22-14)21-12-5-7-13(8-6-12)23-16(18,19)20/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRARSYGNVZIENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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